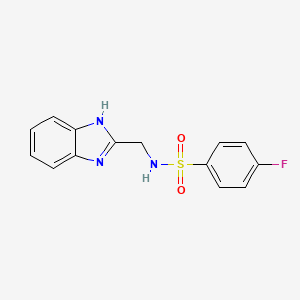

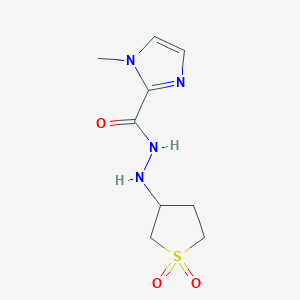

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-fluorobenzenesulfonamide

Vue d'ensemble

Description

- N-(1H-1,3-benzimidazol-2-ylmethyl) : This part of the molecule contains a benzimidazole ring, which is a heterocyclic compound. The benzimidazole moiety has been extensively studied due to its diverse applications and intriguing biological activities .

Synthesis Analysis

-

Formation of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

-

Conversion to 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide

Molecular Structure Analysis

The molecular structure of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-fluorobenzenesulfonamide can be elucidated using techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy .

Applications De Recherche Scientifique

DNA Interaction and Staining

- The synthetic dye Hoechst 33258, a bis-benzimidazole derivative, strongly binds to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This interaction facilitates its widespread use as a fluorescent DNA stain in cellular and molecular biology, including chromosome and nuclear staining, and flow cytometry applications. Such dyes are crucial for understanding cellular structures and functions, as well as for diagnostic purposes in research and medical labs (Issar & Kakkar, 2013).

Chemical Variability and Complex Formation

- Benzimidazole derivatives, such as the subject of this query, exhibit a fascinating range of chemical properties and have the potential to form complex compounds with significant biological and electrochemical activities. Their variability in chemistry underlines their importance in the development of novel materials and therapeutic agents (Boča, Jameson, & Linert, 2011).

Antitumor and Anticancer Applications

- Benzimidazole anthelmintics, structurally related to the query compound, have shown potential as anticancer agents. Their mechanisms include disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and anti-angiogenesis. This underscores the broader potential of benzimidazole derivatives in cancer therapy, extending their use beyond antiparasitic treatments (Son, Lee, & Adunyah, 2020).

Fungicide Mechanism and Biological Impact

- As fungicides and anthelmintic drugs, benzimidazoles like N-(1H-1,3-benzimidazol-2-ylmethyl)-4-fluorobenzenesulfonamide inhibit microtubule assembly by binding to tubulin. This specific interaction provides insights into fungal cell biology and the potential for developing targeted treatments against fungal infections (Davidse, 1986).

Repurposing for Cancer Therapy

- The exploration of benzimidazole anthelmintics as anticancer drugs highlights the versatility of this chemical class. By interfering with key cellular processes, these compounds exhibit potent anticancer activities and suggest a promising avenue for drug repurposing and development in oncology (Nath et al., 2020).

Central Nervous System Potential

- Research into converting benzimidazoles into more potent CNS drugs reveals the therapeutic potential of this class of compounds for treating neurological disorders. Their effects on neurotransmitters and ion channels suggest opportunities for developing novel treatments for CNS diseases (Saganuwan, 2020).

Orientations Futures

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2S/c15-10-5-7-11(8-6-10)21(19,20)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8,16H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFANBXXDNZZURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-fluorobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3134179.png)

![1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B3134183.png)

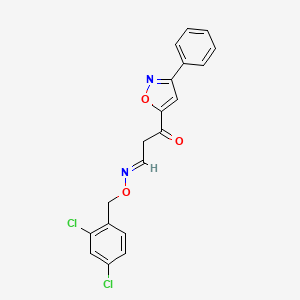

![5H-indeno[1,2-b]pyridin-5-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134190.png)

![Ethyl N-[2,4-dioxo-1-(thiophene-2-carbonylamino)pyrimidine-5-carbonyl]carbamate](/img/structure/B3134203.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3134211.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1H-imidazole-2-carbohydrazide](/img/structure/B3134231.png)

![2-[(tert-butoxyamino)methylene]-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3134250.png)

![methyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}propanoate](/img/structure/B3134254.png)

![3-fluoro-4-[[(Z)-1-hydrazinyl-2-nitroethenyl]amino]phenol](/img/structure/B3134276.png)